BenchChemオンラインストアへようこそ!

MS437

sigma receptor pharmacology TMEM97 neurodegenerative disease research

For researchers requiring a polypharmacological probe with a defined tripartite activity signature. This high-purity small molecule uniquely combines TSHR agonism (EC50=130nM), sigma-2 receptor binding (>138x selective vs sigma-1), and KCNQ2 channel antagonism (IC50=70nM), enabling precise deconvolution of complex phenotypic screening results. Supplied as a solid; confirm concurrent target expression in your model systems.

Molecular Formula C22H24N2O
Molecular Weight 332.4 g/mol
Cat. No. B1676857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS437
SynonymsMS437;  MS-437;  MS 437; 
Molecular FormulaC22H24N2O
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C22H24N2O/c1-15(2)24(16(3)4)22(25)19-14-21(17-10-6-5-7-11-17)23-20-13-9-8-12-18(19)20/h5-16H,1-4H3
InChIKeyLXECNSUVDZQPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide (MS437, CAS 541535-31-3) Procurement Guide for Research Laboratories


2-Phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide (also known as N,N-diisopropyl-2-phenylquinoline-4-carboxamide, MS437, CAS 541535-31-3) is a synthetic small molecule featuring a 2-phenylquinoline core with a diisopropyl carboxamide moiety at the 4-position [1]. This compound exhibits a polypharmacological profile that distinguishes it from structurally related 2-phenylquinoline-4-carboxamide derivatives, with documented activity at multiple receptor systems including the thyroid-stimulating hormone receptor (TSHR) as an agonist, the sigma-2 receptor as a ligand, and the KCNQ2 potassium channel as an antagonist [1][2][3].

Why 2-Phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide Cannot Be Interchanged with Other Quinoline-4-carboxamide Derivatives


The 2-phenylquinoline-4-carboxamide scaffold serves as a privileged pharmacophore that has been exploited for diverse receptor targets including neurokinin-3 (NK-3) receptors, sigma receptors, dopamine receptors, and cannabinoid CB2 receptors [1][2][3]. However, minor structural modifications to the carboxamide nitrogen substituents, quinoline ring substitutions, or the C-2 aromatic moiety produce dramatic shifts in both target selectivity and potency profiles [1][2][3]. Specifically, the diisopropyl substitution on the carboxamide nitrogen in this compound confers a unique combination of TSHR agonist activity, sigma-2 receptor binding with selectivity over sigma-1, and KCNQ2 channel antagonism—a polypharmacological signature that is not observed in N-arylalkyl, N-α-substituted benzyl, or N-unsubstituted carboxamide analogs [1][2][3]. Generic substitution with alternative 2-phenylquinoline-4-carboxamides would therefore yield fundamentally different experimental outcomes.

Quantitative Differential Evidence for 2-Phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide vs. Structural Analogs


Sigma-2 Receptor Affinity and Sigma-2/Sigma-1 Selectivity Profile of N,N-diisopropyl-2-phenylquinoline-4-carboxamide

2-Phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide demonstrates binding affinity for the sigma-2 receptor (Ki = 90 nM) in rat PC12 cell membranes, with an approximately >138-fold selectivity window relative to sigma-1 receptor binding (Ki > 12,400 nM) [1][2]. In contrast, alternative 2-phenylquinoline-4-carboxamide derivatives developed as NK-3 receptor antagonists (e.g., SB 218795, SB 223412/Talnetant) have not been reported to possess significant sigma receptor activity; their optimization trajectories focused exclusively on neurokinin receptor selectivity [3][4].

sigma receptor pharmacology TMEM97 neurodegenerative disease research tumor imaging

KCNQ2 Potassium Channel Antagonist Activity of N,N-diisopropyl-2-phenylquinoline-4-carboxamide

2-Phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide exhibits antagonist activity at the KCNQ2 potassium channel (Kv7.2) with an IC50 of 70 nM when expressed in CHO cells and measured by automated patch clamp electrophysiology [1]. At the heteromeric KCNQ2/Q3 channel, antagonist potency is moderately reduced (IC50 = 120 nM) [1]. By comparison, other quinoline-4-carboxamide derivatives screened against KCNQ2 in the same assay platform show substantially weaker activity: N-benzyl-N-methyl-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide produced an IC50 of 634 nM, and 2-ethyl-3,6-dimethyl-N-(2-methylcyclohexyl)quinoline-4-carboxamide produced an IC50 of 254 nM [2][3].

ion channel pharmacology KCNQ2 Kv7.2 electrophysiology neuronal excitability

TSH Receptor Agonist Activity of MS437 vs. Reference Small Molecule TSHR Agonists

2-Phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide (MS437) functions as a potent TSHR agonist with an EC50 of 130 nM (13 × 10⁻⁸ M) and activates Gsα, Gαq, and Gα12 signaling pathways while up-regulating thyroglobulin (Tg), sodium-iodide symporter (NIS), and TSHR gene expression [1][2]. This TSHR agonist activity is structurally dependent on the N,N-diisopropyl carboxamide moiety and is not a class-wide property of 2-phenylquinoline-4-carboxamides; the NK-3 antagonist series (e.g., SB 223412, SB 218795) were explicitly optimized for neurokinin receptor antagonism and do not demonstrate TSHR activity [3][4]. Within the TSHR agonist field, the reference compound ML-109 (CAS 1186649-91-1) exhibits an EC50 of 40 nM—approximately 3.3-fold more potent than MS437—however, MS437 is distinguished by its concurrent sigma-2 and KCNQ2 activities that create a unique polypharmacological research probe not shared by ML-109 [2].

thyroid-stimulating hormone receptor TSHR agonist GPCR signaling endocrine pharmacology Graves disease research

Carboxamide Nitrogen Substitution Pattern as a Critical Determinant of Target Selectivity in 2-Phenylquinoline-4-carboxamides

The N,N-diisopropyl substitution pattern in 2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide represents a distinct structural departure from the optimized carboxamide substituents found in the extensively characterized NK-3 antagonist series. In that series, optimal hNK-3 receptor affinity required N-α-substituted benzyl moieties: SB 218795 (N-α-(methoxycarbonyl)benzyl) achieved a Ki of 13 nM, while SB 223412/Talnetant (N-α-ethylbenzyl with 3-OH quinoline substitution) achieved a Ki of 1.4 nM [1][2]. The diisopropyl substitution in the target compound, lacking the aromatic benzyl extension, diverts target engagement away from the NK-3 receptor entirely and instead enables the TSHR agonist, sigma-2 ligand, and KCNQ2 antagonist activities documented above [3][4][5]. This carboxamide nitrogen substitution pattern thus functions as a critical molecular switch controlling target selectivity.

structure-activity relationship SAR medicinal chemistry pharmacophore optimization quinoline derivatives

Lack of Significant Dopamine D2 Receptor Activity Differentiates MS437 from Certain Quinoline-4-carboxamide Screening Hits

Counter-screening data indicate that 2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide exhibits negligible activity at the human dopamine D2 receptor, with an antagonist IC50 of 1,650 nM (1.65 μM) and agonist EC50 >10,000 nM (>10 μM) in CHOp cell mitogenesis assays [1]. This weak D2 receptor interaction profile distinguishes MS437 from other quinoline-4-carboxamide derivatives that have been reported to possess significant dopaminergic activity. For context, certain optimized dopamine D3 receptor ligands in related chemical series achieve Ki values as low as 2.2 nM [2]. Additionally, the compound shows minimal inhibition of CYP2D6 (IC50 = 19,900 nM), suggesting limited potential for cytochrome P450-mediated drug-drug interaction liabilities in in vitro pharmacology studies [3].

dopamine receptor counter-screening selectivity profiling off-target activity

Procurement and Purity Specifications for Research-Grade 2-Phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide

2-Phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide (CAS 541535-31-3) is commercially available as a research-grade small molecule with defined analytical specifications. The compound has a molecular formula of C22H24N2O, molecular weight of 332.44 g/mol, and exact mass of 332.1889 . Typical vendor specifications indicate purity >98% (verified by Certificate of Analysis) . The compound appears as a solid powder, is soluble in DMSO, and requires storage at 0-4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years) under dry, dark conditions . Shelf life exceeds 2 years when stored properly . This compound is not stocked by many major suppliers and may require custom synthesis with minimum order quantities of 1 gram and lead times of 2-4 months , representing a procurement consideration relative to more readily available NK-3 antagonist analogs (e.g., Talnetant/SB 223412) which are maintained in stock by multiple commercial vendors .

research chemical procurement analytical specifications quality control compound handling storage conditions

Research Application Scenarios for 2-Phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide Based on Quantified Differentiation


Sigma-2 Receptor Pharmacology Studies Requiring >100-fold Selectivity over Sigma-1

Researchers investigating sigma-2 receptor (TMEM97) function in tumor biology, neurodegenerative disease models, or CNS pharmacology can employ MS437 as a sigma-2-preferring ligand with a demonstrated >138-fold selectivity window over sigma-1 receptors (Sigma-2 Ki = 90 nM vs. Sigma-1 Kd = 12,400 nM) [1][2]. This selectivity profile reduces confounding sigma-1-mediated effects that would occur with non-selective sigma ligands or alternative quinoline-4-carboxamides lacking this selectivity. The compound is particularly suitable for in vitro binding studies, receptor occupancy experiments, and initial target validation work where sigma-2-specific pharmacology is the primary experimental question [1].

KCNQ2 Potassium Channel Electrophysiology and Neuronal Excitability Research

MS437 provides a sub-100 nM KCNQ2 antagonist tool (IC50 = 70 nM in CHO cells via automated patch clamp) for ion channel electrophysiology studies [1]. This potency level enables KCNQ2 channel blockade at low micromolar working concentrations in vitro. The compound's moderate selectivity between homomeric KCNQ2 (IC50 = 70 nM) and heteromeric KCNQ2/Q3 (IC50 = 120 nM) offers a defined differential that can be exploited to distinguish channel subtype contributions to neuronal excitability [1]. Unlike more potent but non-selective potassium channel blockers, MS437's polypharmacological profile should be accounted for in experimental design, particularly when TSHR or sigma-2 receptor co-expression may influence observed phenotypes [1][2].

TSH Receptor Signaling Studies with Gsα/Gαq/Gα12 Multi-Pathway Activation

MS437 serves as a small molecule TSHR agonist (EC50 = 130 nM) that recapitulates the multi-pathway G-protein activation profile of endogenous TSH, including Gsα, Gαq, and Gα12 signaling [1][2]. This distinguishes MS437 from TSHR agonists that activate only subsets of these pathways. The compound induces up-regulation of thyroglobulin (Tg), sodium-iodide symporter (NIS), and TSHR gene expression, making it applicable for thyroid cell biology research, Graves' disease model development, and TSHR signaling pathway dissection in CHO-TSHR stable expression systems [1]. Researchers should note the compound's concurrent sigma-2 and KCNQ2 activities when interpreting results in primary tissues or in vivo models [1][3][4].

Polypharmacological Probe Development for Target Deconvolution Studies

The unique combination of TSHR agonism (EC50 = 130 nM), sigma-2 receptor binding (Ki = 90 nM), and KCNQ2 channel antagonism (IC50 = 70 nM) within a single molecular entity positions MS437 as a polypharmacological probe for target deconvolution and phenotypic screening follow-up studies [1][2][3]. When a phenotypic screening hit displays this tripartite activity signature, MS437 can serve as a reference compound to determine which target engagement(s) drive the observed phenotype. This application scenario is particularly relevant in drug discovery programs where the mechanism of action remains ambiguous and orthogonal target validation tools are required [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS437

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.